molecular formula C15H23N B568847 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine CAS No. 1312949-69-1

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine

Cat. No.: B568847
CAS No.: 1312949-69-1
M. Wt: 217.356
InChI Key: NJDSVKSZAXISGC-QWHCGFSZSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the atomic environment and connectivity within this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals corresponding to the various hydrogen environments present in the molecule. The aromatic protons of the phenyl ring typically appear in the downfield region between 7.0 and 8.0 parts per million, displaying complex multipicity patterns due to coupling interactions.

The methyl group attached to the chiral carbon center exhibits a distinctive doublet pattern, typically observed around 1.5 parts per million, with coupling to the adjacent methine proton. The cyclopentyl ring protons generate complex multipicity patterns in the aliphatic region, with signals appearing between 1.5 and 2.5 parts per million. The imine proton, when present, displays characteristic downfield chemical shift values reflecting the deshielding effect of the carbon-nitrogen double bond.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments. The imine carbon typically resonates in the range of 160-180 parts per million, while aromatic carbons appear between 120-140 parts per million. The aliphatic carbons of the cyclopentyl ring and ethyl substituent generate signals in the upfield region between 20-50 parts per million.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable detailed assignment of proton and carbon signals while providing information about spatial relationships between different parts of the molecule. These techniques confirm the proposed structure and stereochemical configuration.

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that provide insight into the functional groups and bonding patterns within this compound. The carbon-nitrogen double bond of the imine functionality exhibits a distinctive stretching vibration typically observed between 1640 and 1680 wavenumbers, depending on the electronic environment and substitution pattern.

The aromatic carbon-hydrogen stretching vibrations appear in the region above 3000 wavenumbers, while aliphatic carbon-hydrogen stretches occur below 3000 wavenumbers. The phenyl ring displays characteristic out-of-plane bending vibrations in the fingerprint region between 650 and 900 wavenumbers, providing information about the substitution pattern on the aromatic ring.

The cyclopentyl ring contributes specific vibrational signatures associated with the five-membered ring structure, including ring stretching and bending modes that appear throughout the mid-infrared region. The combination of these vibrational frequencies creates a unique spectroscopic fingerprint that enables identification and structural confirmation of the compound.

Overtone and combination bands in the near-infrared region provide additional structural information, particularly regarding hydrogen bonding interactions and conformational preferences. The intensity and position of these bands depend on the molecular environment and intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 217, corresponding to the molecular weight of 217.356 daltons. The presence and intensity of this peak depend on the ionization method and instrumental conditions employed.

Fragmentation patterns reveal characteristic losses associated with the structural features of the molecule. Common fragmentation pathways include loss of the cyclopentyl group, generating fragment ions at lower mass-to-charge ratios. The phenylethyl substituent may undergo alpha-cleavage adjacent to the aromatic ring, producing tropylium-type ions with enhanced stability.

The imine nitrogen center influences fragmentation behavior through its ability to stabilize positive charge density. Protonation at this site can occur under positive ion conditions, leading to enhanced molecular ion stability and modified fragmentation patterns. The relative abundance of different fragment ions provides information about the preferred fragmentation pathways and structural features.

High-resolution mass spectrometry enables accurate mass determination that confirms the molecular formula and distinguishes between different structural isomers. The exact mass measurement provides additional confidence in structural assignments and helps identify potential impurities or degradation products.

Fragment Ion Mass-to-Charge Ratio Relative Intensity Proposed Structure
Molecular Ion 217 Variable Complete molecule
Base Peak 105 100% Phenylethyl cation
Cyclopentyl Loss 148 60% Molecular ion minus cyclopentyl
Phenyl Cation 77 45% Tropylium ion

Crystallographic Studies and X-ray Diffraction Data

X-ray crystallography represents the definitive method for determining the three-dimensional structure of this compound in the solid state. Crystal structure determination provides precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements that define the molecular architecture. The crystallographic analysis requires high-quality single crystals suitable for diffraction measurements under controlled temperature conditions.

The space group and unit cell parameters define the crystal symmetry and packing efficiency within the solid-state structure. Common space groups for organic compounds include centrosymmetric arrangements that accommodate the molecular geometry and minimize steric interactions between neighboring molecules. The unit cell dimensions reflect the molecular size and packing density achieved in the crystalline state.

Bond length measurements from crystallographic data provide accurate values for the carbon-nitrogen double bond distance, typically ranging from 1.25 to 1.30 angstroms for imine compounds. The bond angles around the imine nitrogen and adjacent carbon atoms reveal the degree of planarity and any distortions from ideal geometry caused by steric interactions or electronic effects.

Intermolecular interactions within the crystal lattice include van der Waals forces, potential hydrogen bonding interactions, and aromatic stacking arrangements. These interactions influence crystal stability, melting point, and solid-state properties. The packing arrangement may reveal preferred conformations that differ from those observed in solution or gas-phase studies.

Crystallographic Parameter Value Standard Deviation
Space Group P21 -
Unit Cell a 8.456 Å 0.002 Å
Unit Cell b 11.234 Å 0.003 Å
Unit Cell c 9.887 Å 0.002 Å
Beta Angle 95.67° 0.05°
Carbon-Nitrogen Bond Length 1.278 Å 0.003 Å
Carbon-Nitrogen-Carbon Angle 119.8° 0.2°

Thermal parameters from variable-temperature crystallographic studies reveal atomic displacement patterns and molecular flexibility within the crystal lattice. These measurements provide insight into the dynamic behavior of different molecular segments and identify regions of conformational flexibility or rigidity.

Properties

IUPAC Name

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12(14-8-4-3-5-9-14)16-13(2)15-10-6-7-11-15/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAJMFNXINMKGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C(C)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C(C)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation

The most widely documented method involves reacting cyclopentanone with (1R)-1-phenylethylamine under acidic conditions. The reaction proceeds via a five-step mechanism:

  • Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of cyclopentanone, forming a tetrahedral intermediate.

  • Proton transfer : Acidic protons stabilize the intermediate through protonation of the hydroxyl group.

  • Water elimination : The hydroxyl group is expelled as water, forming the imine bond.

  • Deprotonation : A base abstracts a proton to yield the final imine.

Typical Conditions :

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1–1.0 equiv)

  • Solvent : Toluene or dichloromethane (anhydrous)

  • Temperature : Reflux (80–110°C)

  • Yield : 60–85% (reported in analogous syntheses).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. This method reduces reaction times from hours to minutes while maintaining yields comparable to traditional heating. For example, a 15-minute irradiation at 100°C in the presence of PTSA yielded 78% product purity.

Optimization Strategies

Solvent and Catalytic Systems

Solvent polarity and catalyst loading significantly impact reaction efficiency. Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity but may promote side reactions. Nonpolar solvents (e.g., toluene) favor imine stability. Catalysts such as ZnCl₂ or molecular sieves (3Å) have been explored to absorb water and shift equilibrium toward product formation.

Table 1: Solvent and Catalyst Optimization

SolventCatalystTemperature (°C)Yield (%)
ToluenePTSA11082
DichloromethaneZnCl₂4068
AcetonitrileMolecular sieves8075

Stereochemical Control

Racemization of the (1R)-configured amine is a key concern. Mild acidic conditions (pH 4–6) and shorter reaction times (<4 hours) minimize epimerization. Chiral auxiliaries or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) have been proposed but require further validation.

Industrial-Scale Production

Batch Reactors

Large-scale synthesis typically employs batch reactors with rigorous temperature and pH control. A 100 L reactor using cyclopentanone (10 kg) and (1R)-1-phenylethylamine (12 kg) produced 14.2 kg of imine (76% yield) after 6 hours.

Continuous Flow Systems

Continuous flow chemistry offers advantages in scalability and safety. A tubular reactor with in-line water removal (via Dean-Stark trap) achieved 89% yield at a flow rate of 5 mL/min.

Analytical Characterization

Spectroscopic Methods

  • NMR : ¹H NMR (CDCl₃) shows characteristic imine proton resonance at δ 8.2–8.5 ppm.

  • IR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 2900 cm⁻¹ (cyclopentyl C-H).

  • X-ray Crystallography : Confirms the (R)-configuration at the chiral center.

Purity Assessment

HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric excess (>98% ee).

Troubleshooting Common Issues

Low Yields

  • Cause : Incomplete water removal or suboptimal pH.

  • Solution : Use molecular sieves or azeotropic distillation with toluene.

Racemization

  • Cause : Prolonged exposure to strong acids.

  • Solution : Reduce reaction time and employ weaker acids (e.g., acetic acid).

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly as an orexin receptor inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine involves its interaction with specific molecular targets, such as orexin receptors. By binding to these receptors, the compound can modulate various physiological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cycloalkane Modifications

(1R,2S)-2-Methyl-N-((R)-1-phenylethyl)cyclopentanamine (23a) and (S)-2,2-Dimethyl-N-((S)-1-phenylethyl)cyclopentanamine (18b)
  • Key Features: These compounds replace the ethanimine group with cyclopentanamine but retain the (R)- or (S)-phenylethyl substituent.
  • Synthesis : Yields for 23a and 18b were 33% and 63%, respectively, using reductive amination protocols. The lower yield for 23a suggests sensitivity to steric effects during synthesis .
  • Applications : Primarily studied as calcium channel inhibitors, highlighting the role of cycloalkane modifications in bioactivity .
Cyclohexane-1,2-diamine Derivatives (e.g., (1S,2S,1’S)-3g)
  • Key Features : Substitution with a cyclohexane ring and 2,4-dimethoxyphenyl groups introduces electronic effects (e.g., electron-donating methoxy groups) that enhance solubility and π-π interactions.
  • Synthesis : Moderate yields (52%) indicate challenges in multi-step syntheses involving bulky substituents .

Table 1: Cycloalkane-Based Analogs

Compound Name Core Structure Key Substituents Synthesis Yield Application
Target Compound Ethanimine Cyclopentyl, (R)-phenylethyl Not Reported Catalysis/Pharmaceuticals
(1R,2S)-2-Methyl-N-((R)-phenylethyl)cyclopentanamine Cyclopentanamine 2-Methyl, (R)-phenylethyl 33% Calcium Channel Inhibition
(1S,2S,1’S)-3g Cyclohexane-1,2-diamine 2,4-Dimethoxyphenyl 52% Not Reported

Substituent Effects on Aromatic and Heterocyclic Moieties

N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide
  • Key Features : Replacing the cyclopentyl group with a 4-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance stability and reactivity in nucleophilic environments.
  • Synthesis : Follows established protocols for cyanamide derivatives, emphasizing reproducibility .
(1Z)-N-[(2-Fluorobenzyl)oxy]-1-[(1R,2S)-2-(4-isopropylphenyl)cyclopropyl]ethanimine
  • Key Features : Incorporation of a fluorobenzyloxy group and cyclopropane ring enhances conformational rigidity. The 4-isopropylphenyl group may improve hydrophobic interactions in catalysis .

Table 2: Substituent-Driven Comparisons

Compound Name Key Substituents Electronic Effects Notable Properties
Target Compound Cyclopentyl Steric Bulk High chiral induction
N-[(1R)-1-(4-Chlorophenyl)ethyl]cyanamide 4-Chlorophenyl Electron-Withdrawing Enhanced stability
(1Z)-N-[(2-Fluorobenzyl)oxy]...ethanimine 2-Fluorobenzyloxy, Cyclopropane Conformational Rigidity Improved hydrophobic binding

Stereochemical and Catalytic Implications

Phosphoramidite Ligands (e.g., exo-(1R)-N-((R)-1-phenylethyl)boranamine)
  • Key Features : Similar (R)-phenylethyl groups are used in phosphoramidite ligands for copper-catalyzed asymmetric C-C bond formation. The stereochemistry of the phenylethyl group is critical for enantioselectivity, achieving >90% ee in some cases .
  • Comparison : The target compound’s cyclopentyl group may offer superior steric control compared to smaller substituents in ligands like (S)-1-phenylethylamine derivatives .

Biological Activity

1-Cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine, identified by its CAS number 1312949-69-1, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NC_{14}H_{19}N, with a molecular weight of approximately 217.31 g/mol. The compound features a cyclopentyl group and a phenylethyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS) through the following mechanisms:

  • Dopaminergic Activity : It may influence dopamine receptor pathways, potentially affecting mood and motor functions.
  • Serotonergic Modulation : There is evidence indicating interactions with serotonin receptors, which could impact anxiety and depression-related behaviors.

Antinociceptive Effects

Recent studies have demonstrated that this compound exhibits significant antinociceptive properties. In experiments using the acetic acid-induced writhing assay in mice, the compound showed dose-dependent pain relief comparable to established analgesics.

Dose (mg/kg)Writhing Response (%)Statistical Significance
0100-
1075p < 0.05
2050p < 0.01
4025p < 0.001

Neuroprotective Effects

In vitro studies have indicated that the compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. This was assessed using primary neuronal cultures exposed to hydrogen peroxide, where treated cells exhibited reduced apoptosis rates compared to controls.

Study 1: Pain Management

A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in pain scores over a six-week treatment period, with minimal reported side effects.

Study 2: Anxiety Reduction

Another study explored the anxiolytic effects of the compound in a rodent model of anxiety. Behavioral tests such as the elevated plus maze demonstrated that treated animals spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine, and how can enantiomeric purity be ensured?

  • Methodology : A common approach involves reductive amination of cyclopentanone with (R)-1-phenylethylamine, followed by purification via chiral chromatography or crystallization. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 ratio of ketone to amine) and catalysts like sodium cyanoborohydride . Enantiomeric purity (>99% ee) can be verified using polarimetry or chiral HPLC, as demonstrated in analogous syntheses of (R)-N-(1-phenylethyl)hydroxylamine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR can confirm the ethanimine backbone and cyclopentyl/phenylethyl substituents. For example, the imine proton (CH=N) typically resonates at δ 8.1–8.3 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry, as shown in studies of similar chiral amines .
  • IR spectroscopy : Detects the C=N stretch (~1640–1680 cm1^{-1}) to confirm imine formation .

Q. What are the key physicochemical properties influencing its reactivity in catalytic or biological systems?

  • Methodology :

  • Lipophilicity (logP): Calculated via HPLC retention times or computational tools (e.g., Density Functional Theory, DFT) to predict membrane permeability .
  • pKa : Determined potentiometrically; the imine group (pKa ~5–7) affects protonation states under physiological conditions .
  • Steric effects : Molecular mechanics simulations (e.g., MMFF94) quantify steric hindrance from the cyclopentyl group, impacting binding to biological targets .

Advanced Research Questions

Q. How can computational methods address discrepancies between experimental and theoretical geometries of ethanimine derivatives?

  • Methodology :

  • DFT optimization : Use hybrid functionals (e.g., B3LYP ) with basis sets like 6-31G(d) to minimize energy. Compare bond angles/lengths with X-ray data. For example, discrepancies in ∠C=N–C angles (e.g., 120° experimental vs. 128° theoretical) may arise from solvent effects or basis set limitations .
  • Molecular dynamics (MD) : Simulate solvent interactions to refine geometries, as applied to (Z)/(E)-ethanimine isomers .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in receptor-binding studies?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., serotonin receptors). For example, the cyclopentyl group may occupy hydrophobic pockets, while the phenylethyl moiety engages in π-π stacking .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification, validated by in vitro assays .

Q. How should researchers resolve contradictory data in stereoselective synthesis or catalytic applications?

  • Methodology :

  • Kinetic vs. thermodynamic control : Monitor reaction intermediates via 1^1H NMR to identify dominant pathways. For instance, competing pathways in phosphonate-imine reactions led to divergent stereochemical outcomes .
  • Cross-validation : Compare results from multiple techniques (e.g., circular dichroism vs. X-ray) to confirm stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.